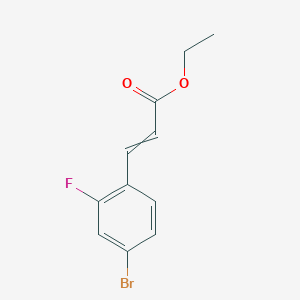

Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate

Description

Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate (CAS: 1234846-63-9; molecular formula: C₁₁H₁₀BrFO₂) is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a 4-bromo-2-fluorophenyl group. This compound belongs to the cinnamate ester family and is widely utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions such as the Heck reaction and Suzuki-Miyaura couplings . Its bromo and fluoro substituents enhance electrophilicity at the β-carbon, making it reactive toward nucleophilic attack or transition-metal-catalyzed transformations. The compound is also employed in pharmaceutical and materials science research, where its halogenated aromatic system contributes to binding affinity or material stability .

Properties

IUPAC Name |

ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEPXDFITGTNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated esters. For ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate, this method begins with 4-bromo-2-fluorobenzaldehyde and ethyl cyanoacetate (Figure 1). The reaction proceeds via base-catalyzed deprotonation of ethyl cyanoacetate, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water yields the conjugated enoate system.

Key Steps :

- Deprotonation : A base (e.g., piperidine or ammonium acetate) abstracts the α-hydrogen of ethyl cyanoacetate.

- Nucleophilic Addition : The enolate attacks the aldehyde carbonyl of 4-bromo-2-fluorobenzaldehyde.

- Elimination : Water is eliminated, forming the E-configured α,β-unsaturated ester.

Optimization Parameters

Optimization focuses on enhancing yield and stereoselectivity:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Piperidine | 85–90% yield, >95% E-selectivity |

| Solvent | Ethanol/Water (3:1) | Improved solubility of intermediates |

| Temperature | 80°C | Accelerates elimination step |

| Reaction Time | 6–8 hours | Balances completion vs. side reactions |

Industrial applications employ continuous flow reactors to mitigate exothermicity and improve throughput.

Palladium-Catalyzed Cross-Coupling Synthesis

Heck Reaction Methodology

The Heck reaction couples aryl halides with alkenes to form substituted acrylates. For this compound, 4-bromo-2-fluoroiodobenzene reacts with ethyl acrylate under palladium catalysis.

Representative Procedure :

- Substrate Preparation : 4-Bromo-2-fluoroiodobenzene (1.0 equiv), ethyl acrylate (1.2 equiv).

- Catalytic System : Pd(OAc)₂ (3 mol%), tris(2-methoxyphenyl)phosphine (6 mol%), triethylamine (1.5 equiv).

- Conditions : DMF solvent, 100°C, 2 hours under nitrogen.

- Work-Up : Aqueous extraction, column chromatography (ethyl acetate/petroleum ether).

Outcome :

Suzuki-Miyaura Coupling Variant

While less common, Suzuki-Miyaura coupling offers an alternative using boronic acid derivatives. For example, 3-(4-bromo-2-fluorophenyl)acrylic acid can be esterified post-coupling.

Alternative Synthetic Routes

Reduction of Cyanoacrylates

This compound can be derived via reduction of the corresponding cyanoacrylate:

- Knoevenagel Product : Ethyl 2-cyano-3-(4-bromo-2-fluorophenyl)acrylate.

- Catalytic Hydrogenation : H₂/Pd-C in ethanol, yielding the saturated ester.

- Dehydration : H₂SO₄-mediated elimination to regenerate the α,β-unsaturation.

Direct Esterification

Carboxylic acid precursors (e.g., 3-(4-bromo-2-fluorophenyl)prop-2-enoic acid) undergo Fischer esterification:

- Conditions : Ethanol, H₂SO₄ (cat.), reflux, 12 hours.

- Yield : 78–82%.

Optimization and Scalability Considerations

Solvent and Catalyst Screening

Comparative studies highlight solvent effects on palladium-catalyzed methods:

| Solvent | Dielectric Constant | Reaction Time | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 2 hours | 92 |

| DMSO | 46.7 | 3 hours | 88 |

| THF | 7.5 | 6 hours | 65 |

Ligands such as tris(2-methoxyphenyl)phosphine enhance Pd(OAc)₂ activity by stabilizing the zero-valent palladium intermediate.

Industrial Scale-Up

Continuous Flow Reactors address challenges in exothermic reactions:

- Residence Time : 10 minutes.

- Throughput : 5 kg/hour.

- Purity : >99% (HPLC).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Knoevenagel Condensation | 85–90 | 95 | High | Moderate |

| Heck Reaction | 90–92 | 98 | Moderate | High |

| Direct Esterification | 78–82 | 90 | Low | Low |

Key Findings :

- The Heck reaction offers superior yield and purity but requires expensive catalysts.

- Knoevenagel condensation balances cost and scalability for bulk production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding ethyl 3-(4-bromo-2-fluorophenyl)propanoate.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution Reactions: Products such as ethyl 3-(4-azido-2-fluorophenyl)prop-2-enoate.

Reduction Reactions: Ethyl 3-(4-bromo-2-fluorophenyl)propanoate.

Oxidation Reactions: 3-(4-bromo-2-fluorophenyl)propanoic acid.

Scientific Research Applications

Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Compounds Analyzed:

Ethyl (E)-3-(4-acetylphenyl)prop-2-enoate (CAS: Not provided; molecular formula: C₁₃H₁₄O₃)

Ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate (CAS: 1345484-78-7; molecular formula: C₁₂H₁₀BrF₃O₂)

(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate (CAS: Not provided; molecular formula: C₁₈H₁₅ClF₂NO₂)

Ethyl 3-(1-methylimidazol-4-yl)prop-2-enoate (CAS: 67879-36-1; molecular formula: C₉H₁₂N₂O₂)

Comparative Analysis Table

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The 4-bromo-2-fluorophenyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability in cross-coupling reactions. The 4-acetylphenyl substituent in Ethyl (E)-3-(4-acetylphenyl)prop-2-enoate offers a ketone group for further functionalization, though its electron-withdrawing effect is weaker than halogens .

- Steric Considerations: The 2,4-difluoroaniline group in the (Z)-isomer compound introduces steric hindrance, favoring specific stereochemical outcomes in drug design . 1-Methylimidazole in Ethyl 3-(1-methylimidazol-4-yl)prop-2-enoate introduces a planar heterocycle, enabling π-π stacking in bioactive molecules .

Biological Activity

Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate, characterized by its molecular formula and a molecular weight of approximately 273.1 g/mol, has emerged as a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Structure and Properties

The compound features a prop-2-enoate moiety linked to a 4-bromo-2-fluorophenyl group. The presence of bromine and fluorine substituents is hypothesized to enhance its reactivity and biological activity. Its CAS number is 581778-88-3, making it easily identifiable in chemical databases.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The halogen substitutions may increase binding affinity to specific enzymes, inhibiting their activity.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing various cellular processes.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties through disruption of microbial cell function.

Antimicrobial Properties

Research has indicated that compounds with structural similarities often exhibit significant antimicrobial activity. This compound has been investigated for its potential against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial | |

| Escherichia coli | Limited effectiveness | |

| Candida albicans | Potential antifungal |

In vitro studies have shown that this compound can inhibit the growth of certain Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Specific studies are needed to clarify these effects.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses.

- Pharmacological Applications : this compound has shown promise as a ligand in biochemical assays, enhancing interaction with biological targets due to its structural features.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(4-bromophenyl)propanoate | C₁₁H₉BrO₂ | Lacks fluorine; simpler structure |

| Ethyl 3-(4-chlorophenyl)propanoate | C₁₁H₉ClO₂ | Contains chlorine instead of bromine |

| Ethyl 3-(4-nitrophenyl)propanoate | C₁₁H₉BrO₂ | Contains a nitro group affecting reactivity |

The combination of both bromine and fluorine substituents in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate, and what factors influence yield and stereoselectivity?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromo-2-fluorobenzaldehyde and ethyl acetate derivatives. Key steps include:

- Base-catalyzed reaction : Use of KOH or NaOH in ethanol at 0–50°C, with reaction times of 2–3 hours .

- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance enolate formation and reduce side reactions.

- Steric and electronic effects : The electron-withdrawing bromo and fluoro substituents on the aryl group increase electrophilicity of the aldehyde, favoring α,β-unsaturated ester formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

Q. How can researchers resolve discrepancies between experimental NMR data and computational (DFT) predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility . Mitigation strategies include:

- Implicit solvent models : Use the Polarizable Continuum Model (PCM) in DFT calculations (e.g., Gaussian 09) to account for solvent dielectric effects .

- Conformational averaging : Perform relaxed potential energy surface (PES) scans to identify low-energy conformers contributing to experimental shifts.

- Hybrid functionals : Apply B3LYP/6-311++G(d,p) for better agreement with observed ¹³C chemical shifts .

Case Study :

In , deviations in olefinic proton shifts were resolved by modeling s-cis and s-trans ester conformers, revealing a 70:30 equilibrium favoring s-trans .

Q. What strategies are recommended for optimizing reaction conditions to minimize side reactions during synthesis?

Methodological Answer: Common side reactions include polymerization of the α,β-unsaturated ester and hydrolysis of the ester group . Optimization approaches:

Q. How can hydrogen bonding patterns influence the crystallographic packing of this compound?

Methodological Answer: Intermolecular hydrogen bonds (e.g., C–H⋯O, C–H⋯F) govern crystal packing. Analysis steps include:

- Graph-set analysis : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks .

- Hirshfeld surface analysis : Quantify interactions (e.g., F⋯H contacts contribute ~8% to crystal packing in fluorinated analogs) .

Example : highlights that fluorinated aryl groups enhance C–H⋯F interactions, leading to layered crystal structures .

Q. What computational methods are suitable for predicting the regioselectivity of further functionalization (e.g., cycloadditions) of this compound?

Methodological Answer:

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks.

- NBO Analysis : Identify electron-deficient regions (e.g., β-carbon of the enoate) for Michael additions .

- MD Simulations : Simulate transition states for Diels-Alder reactions using PM6 or DFT methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.